molecular formula C21H28FN5O B12265145 2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12265145
M. Wt: 385.5 g/mol
InChI Key: PLWFZHRMHLDZQA-UHFFFAOYSA-N
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Description

2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Scientific Research Applications

2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C21H28FN5O

Molecular Weight

385.5 g/mol

IUPAC Name

2-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C21H28FN5O/c1-16-13-20(26-7-3-4-8-26)24-21(23-16)27-11-9-25(10-12-27)15-17-5-6-19(28-2)18(22)14-17/h5-6,13-14H,3-4,7-12,15H2,1-2H3

InChI Key

PLWFZHRMHLDZQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F)N4CCCC4

Origin of Product

United States

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